3,7-Dimethylocta-2,6-dienenitrile

Description

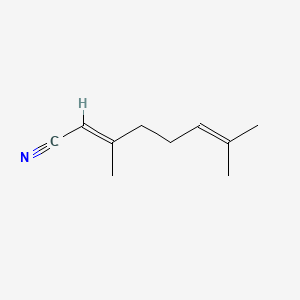

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dienenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCSDJLATUNSSI-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C#N)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884174 | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-39-7, 5146-66-7 | |

| Record name | Geranonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citralva | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl nitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylocta-2,6-dienenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3,7-dimethyl-2,6-octadienenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W889CV0E9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

The industrial synthesis of 3,7-dimethylocta-2,6-dienenitrile primarily relies on direct methods that efficiently construct the carbon-nitrogen triple bond and the characteristic diene structure.

Condensation Reactions

A prevalent method for synthesizing this compound involves the condensation reaction between a ketone and a compound containing an active methylene (B1212753) group.

The reaction of 6-methyl-5-hepten-2-one (B42903) with cyanoacetic acid stands as a cornerstone in the industrial production of this compound. cpachem.comwikipedia.orggoogle.com This process, a Knoevenagel condensation, involves the formation of a new carbon-carbon double bond and the introduction of the nitrile group.

The efficiency of the condensation reaction is highly dependent on the catalytic system employed. Various catalysts have been investigated to optimize the yield and reaction rate. Among the effective catalysts are organic bases.

The choice of solvent plays a crucial role in the reaction's success, particularly in facilitating the removal of byproducts.

Commonly used solvents include n-heptane, toluene, and cyclohexane . byjus.com These solvents are selected for their ability to form azeotropes with water, a key byproduct of the condensation reaction.

The condensation of 6-methyl-5-hepten-2-one and cyanoacetic acid produces both water and carbon dioxide as byproducts. The removal of these molecules is essential to drive the reaction equilibrium towards the product side.

Azeotropic distillation is a widely used technique for this purpose. byjus.comyoutube.commanchester.ac.ukucsb.edu By using a solvent that forms a low-boiling azeotrope with water, the water can be continuously removed from the reaction mixture, thereby increasing the yield of this compound. google.com The decarboxylation of the intermediate formed from the Knoevenagel condensation is also a critical step, and the elevated temperatures used for azeotropic distillation facilitate the expulsion of carbon dioxide.

Reaction of 6-methyl-5-octen-2-one (B12330200) with cyanoacetic acid

Wittig-type Reactions (e.g., Horner-Wadsworth-Emmons coupling)

An alternative and highly stereoselective method for the synthesis of this compound involves Wittig-type reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar This powerful tool in organic synthesis allows for the formation of carbon-carbon double bonds with excellent control over the geometry of the resulting alkene. wikipedia.org

In the context of this compound synthesis, the HWE reaction would typically involve the reaction of a phosphonate-stabilized carbanion containing the nitrile functionality with a suitable carbonyl compound, such as 6-methyl-5-hepten-2-one. The phosphonate (B1237965) reagent, often a diethyl cyanomethylphosphonate, is first deprotonated with a base to generate the nucleophilic ylide. This ylide then reacts with the ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a phosphate (B84403) ester to yield the desired α,β-unsaturated nitrile. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed during aqueous workup. wikipedia.org The HWE reaction generally favors the formation of the (E)-isomer, which is often the desired stereoisomer for fragrance applications. wikipedia.org

Interactive Data Tables

Table 1: Reactants and Products

| Compound Name | IUPAC Name | Molecular Formula | Role |

| 6-Methyl-5-hepten-2-one | 6-Methylhept-5-en-2-one | C8H14O | Reactant |

| Cyanoacetic acid | Cyanoacetic acid | C3H3NO2 | Reactant |

| This compound | This compound | C10H15N | Product |

Table 2: Catalysts and Solvents

| Compound Name | Role | Function |

| Pyridine | Catalyst | Organic base, facilitates deprotonation |

| 1,4-Diaminobutane | Catalyst | Organic base, facilitates deprotonation |

| n-Heptane | Solvent | Forms azeotrope with water |

| Toluene | Solvent | Forms azeotrope with water |

| Cyclohexane | Solvent | Forms azeotrope with water |

Dehydration of Oxime Precursors

One of the most established and industrially significant methods for synthesizing nitriles is through the dehydration of oxime precursors. perfumerflavorist.com This two-step process begins with the formation of an oxime from an aldehyde, followed by a dehydration step to yield the nitrile.

The synthesis commences with the reaction of citral (B94496), an α,β-unsaturated aldehyde, with hydroxylamine (B1172632). wikipedia.orgperfumerflavorist.com Citral itself is a mixture of two geometric isomers, geranial ((E)-isomer) and neral (B7780846) ((Z)-isomer). The reaction forms the corresponding citral oxime. wikipedia.org For this reaction, hydroxylamine can be generated in situ from its salts, such as hydroxylamine sulfate (B86663) or hydrochloride, by the addition of a base. perfumerflavorist.com This oximation step is a crucial precursor to forming the carbon-nitrogen triple bond of the nitrile.

Following the formation of the oxime, the next step is dehydration to yield this compound. perfumerflavorist.com Acetic anhydride (B1165640) is a commonly employed and effective dehydrating agent for this transformation. wikipedia.orgoecd.org The mechanism is not a simple elimination of water. Instead, acetic anhydride acylates the hydroxyl group of the oxime. stackexchange.com This is followed by the elimination of acetic acid, which is facilitated by the presence of a hydrogen atom on the adjacent carbon, leading to the formation of the nitrile. stackexchange.com This method is a well-established technology in the chemical industry for nitrile synthesis. perfumerflavorist.com

Hydrotalcites, which are layered double hydroxides, can be precursors to mixed metal oxides that serve as solid base catalysts. researchgate.net After calcination at high temperatures (e.g., 723 K), they form mixed oxides with basic properties. researchgate.netcapes.gov.br These materials have been successfully used as catalysts in various base-catalyzed reactions, including aldol (B89426) condensations involving citral. researchgate.net While their application in the dehydration of oximes specifically is not as extensively documented in the provided literature, the basic sites on these catalysts could facilitate the elimination step required for nitrile formation, potentially offering a heterogeneous and reusable catalytic system for the dehydration of citral oxime.

Catalytic Hydrogenation of Intermediates

Catalytic hydrogenation is a critical transformation for modifying unsaturated intermediates like citral. rsc.org The citral molecule contains three sites susceptible to hydrogenation: a carbonyl group, a conjugated carbon-carbon double bond, and an isolated carbon-carbon double bond. nih.gov

Selective hydrogenation of the α,β-unsaturated C=C double bond in citral leads to the formation of citronellal (B1669106). nih.gov This is a challenging but industrially important transformation. Various catalytic systems have been developed to achieve high selectivity for citronellal. For instance, a supported non-noble metal nickel catalyst on a waste fluid catalytic cracking (FCC) catalyst (Ni/wFCC) has been shown to be effective. nih.govnih.gov Under optimized conditions, this system can achieve high conversion of citral with good selectivity for citronellal. Other catalysts, including those based on palladium, have also been employed, often requiring the presence of additives to steer the selectivity. nih.govgoogle.com The resulting citronellal can then be used as a starting material for other fragrance compounds, including the corresponding saturated nitrile, citronellyl nitrile. google.com

Interactive Data Table: Catalytic Hydrogenation of Citral to Citronellal

| Catalyst System | Temperature (°C) | Pressure (MPa) | Citral Conversion (%) | Citronellal Selectivity (%) | Reference |

| 20 wt% Ni/wFCC | 180 | 3.0 | 98.5 | 86.6 | nih.govnih.gov |

| Palladium with alkali | - | - | - | 89.6 | nih.gov |

| Chromium-promoted Raney nickel | 5 - 200 | - | - | ~64% (reported as unsatisfactory) | google.com |

Esterification and Decomposition Routes

The esterification of derivatives of 3,7-dimethylocta-2,6-dienoate, such as geraniol (B1671447), is a common practice. For instance, geranyl 3-phenylpropanoate can be synthesized, and its properties have been studied. nist.gov The direct esterification of the nitrile group in this compound to form an ester is not a standard transformation.

Information regarding the specific decomposition routes of this compound is limited in the available scientific literature.

Chemical Reactivity and Derivatization

The presence of two carbon-carbon double bonds and a nitrile functional group in this compound provides multiple sites for chemical modification. This section explores its reactivity towards oxidation and epoxidation.

Oxidation Reactions

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of cleaving carbon-carbon double bonds. youtube.comyoutube.comyoutube.com While specific studies on the reaction of this compound with KMnO₄ are not detailed, the reaction with similar terpenoid structures suggests that oxidative cleavage of the double bonds would occur. This would likely lead to the formation of smaller carboxylic acids and ketones, with the exact products depending on the reaction conditions (e.g., temperature, concentration).

Chromium trioxide (CrO₃) based reagents, such as Collins reagent and pyridinium (B92312) chlorochromate (PCC), are typically used for the oxidation of alcohols to aldehydes and ketones. youtube.com The direct oxidation of the carbon-carbon double bonds in this compound by chromium trioxide under standard conditions is not a commonly reported reaction. However, related compounds like geraniol can be oxidized to geranial. rsc.org

The selective epoxidation of the 6,7-double bond in molecules with a similar structure to this compound is a known transformation. In the metabolism of geranyl nitrile, transformation by epoxide formation at the C6-C7 double bond has been observed. industrialchemicals.gov.au Furthermore, the epoxidation of nerol (B1678202), a stereoisomer of geraniol, at the C6-C7 double bond has been reported as a step in the synthesis of nerol oxide. google.com This suggests that the 6-alkenyl moiety in this compound is susceptible to epoxidation, likely due to the higher substitution and electron density of this double bond compared to the α,β-unsaturated nitrile system. Peroxy acids are common reagents for such epoxidation reactions.

Reduction Reactions

The nitrile functional group in this compound is a key site for chemical modification, particularly through reduction reactions. These transformations are fundamental in converting the nitrile into other valuable functional groups, most notably primary amines.

Reduction of nitrile group to primary amines (e.g., using lithium aluminum hydride)

The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a significant transformation that opens pathways to a variety of nitrogen-containing compounds. A powerful and commonly employed reducing agent for this purpose is lithium aluminum hydride (LiAlH₄).

R-C≡N + [H] → R-CH₂NH₂

In the case of this compound, the reduction with lithium aluminum hydride preserves the two carbon-carbon double bonds within the molecule, leading to the formation of 3,7-dimethylocta-2,6-dien-1-amine. This reaction is highly efficient for the synthesis of unsaturated amines from the corresponding nitriles.

Table 1: Reduction of this compound to a Primary Amine

| Reactant | Reagent | Product | Product Structure |

| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O | 3,7-Dimethylocta-2,6-dien-1-amine |

Electrophilic Substitution on Double Bonds

The two carbon-carbon double bonds in this compound are regions of high electron density, making them susceptible to attack by electrophiles. These electrophilic addition reactions are characteristic of alkenes and lead to the formation of saturated derivatives.

Halogenation reactions

Halogenation involves the addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the double bonds. This reaction proceeds via an electrophilic addition mechanism. The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion from the opposite side results in the anti-addition of the halogen atoms.

Given that this compound has two double bonds (at C2-C3 and C6-C7), the reaction can occur at either or both sites, depending on the stoichiometry of the halogen used. The trisubstituted double bond at C2-C3 is generally more electron-rich and thus more reactive towards electrophiles than the disubstituted double bond at C6-C7.

Table 2: Potential Products of Halogenation of this compound

| Reaction | Reactant | Reagent | Potential Product(s) |

| Monohalogenation | This compound | X₂ (e.g., Br₂) | 2,3-Dihalo-3,7-dimethyloct-6-enenitrile |

| Dihalogenation | This compound | 2X₂ (e.g., Br₂) | 2,3,6,7-Tetrahalo-3,7-dimethyloctanenitrile |

Note: The table indicates major potential products based on typical reactivity. The exact product distribution may vary based on reaction conditions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. These reactions involve the concerted or stepwise formation of a ring from two or more unsaturated molecules.

Diels-Alder reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (a system of two alternating double bonds) and a dienophile (an alkene or alkyne). organic-chemistry.org this compound possesses two isolated (unconjugated) double bonds, and therefore, it cannot function as the diene component in a conventional Diels-Alder reaction.

However, the double bonds within the molecule can act as dienophiles. The C2-C3 double bond is particularly activated towards this reaction due to the electron-withdrawing effect of the adjacent nitrile group. organic-chemistry.org When reacted with a conjugated diene, such as 1,3-butadiene, a cyclohexene (B86901) ring can be formed.

Table 3: Theoretical Diels-Alder Reaction with this compound as a Dienophile

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | A substituted cyclohexene nitrile |

Other cycloadditions for complex molecule synthesis

Beyond the Diels-Alder reaction, the structural features of this compound and its derivatives allow for other types of cycloaddition reactions, particularly intramolecular cyclizations, which are key in the synthesis of complex cyclic molecules. For instance, derivatives of this compound, such as the corresponding amine obtained from reduction, could potentially undergo intramolecular cyclization to form nitrogen-containing heterocyclic compounds.

Acid-catalyzed intramolecular cyclization is a well-known reaction for related citronellal compounds to form isopulegol (B1217435) derivatives. A similar strategy could theoretically be applied to derivatives of this compound to generate novel cyclic scaffolds. For example, the primary amine (3,7-dimethylocta-2,6-dien-1-amine) could potentially undergo an intramolecular cyclization under acidic conditions, where one of the double bonds acts as a nucleophile to attack a protonated intermediate, leading to the formation of a cyclic amine. Such reactions are valuable for creating complex molecular architectures from linear precursors.

Isomerization Studies

Isomerization is a key aspect of the chemistry of this compound, giving rise to geometric and positional isomers with distinct properties and reactivity.

Geometric isomerism (E/Z isomers)

This compound, commonly known as geranyl nitrile, possesses a double bond at the C2-C3 position, which gives rise to geometric (cis-trans or E/Z) isomerism. The two primary isomers are the (E)-isomer, known as geranyl nitrile, and the (Z)-isomer, known as neryl nitrile. The IUPAC name for the (E)-isomer is (2E)-3,7-dimethylocta-2,6-dienenitrile, and for the (Z)-isomer, it is (2Z)-3,7-dimethylocta-2,6-dienenitrile. wikipedia.org

These isomers often coexist and are frequently sold as a mixture. nih.gov The specific isomer or the ratio of isomers can be crucial for certain applications, particularly in the fragrance industry, due to their differing sensory characteristics. The concept of this isomerism is also well-established in the parent aldehyde, citral, where the (E)-isomer is known as geranial and the (Z)-isomer is neral. nist.gov

| Isomer Name | Systematic Name (IUPAC) | CAS Number |

|---|---|---|

| Geranyl nitrile (E-isomer) | (2E)-3,7-Dimethylocta-2,6-dienenitrile | 5585-39-7 wikipedia.org |

| Neryl nitrile (Z-isomer) | (2Z)-3,7-Dimethylocta-2,6-dienenitrile | 31983-27-4 wikipedia.org |

| Isomer Mixture | This compound | 5146-66-7 wikipedia.orgnih.gov |

Positional isomerism (e.g., 3,7-dimethylocta-3,6-dienenitrile)

Positional isomers of this compound exist, characterized by different placements of the double bonds within the octadiene chain. An example of a positional isomer is 3,7-dimethylocta-3,6-dienenitrile. While direct studies on this specific nitrile are not widely documented in the reviewed literature, the existence of its corresponding aldehyde precursor, 3,7-dimethylocta-3,6-dienal, is recorded. This aldehyde, a positional isomer of citral, provides a clear precedent for the structure and potential synthesis of the corresponding nitrile isomer. The conversion of an aldehyde to a nitrile is a standard synthetic transformation, suggesting the feasibility of preparing 3,7-dimethylocta-3,6-dienenitrile from its aldehyde analogue.

Derivatives and Analogues

The structural features of this compound—the nitrile group and the diene system—are amenable to various chemical transformations, leading to a range of derivatives and analogues.

Modification of the nitrile group

The nitrile functional group is a versatile handle for synthetic modifications. One of the primary transformations is its formation from the corresponding aldehyde, citral. This is typically achieved through a two-step process involving the reaction of citral with hydroxylamine to form an intermediate citral oxime, which is subsequently dehydrated to yield the nitrile. wikipedia.orgperfumerflavorist.com Another method involves the direct ammoxidation of citral with ammonia (B1221849) and hydrogen peroxide over a copper catalyst. wikipedia.org

The nitrile group itself can undergo further reactions. For instance, it can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid. In metabolic studies involving human hepatocytes, the α,β-unsaturated nitrile moiety demonstrated notable stability, with no detection of metabolic cyanide formation. wikipedia.org This suggests a resistance to cleavage under these specific biological conditions, with metabolic activity occurring elsewhere on the molecule. wikipedia.org

Transformations involving the diene system

The two double bonds in the this compound structure are sites of significant reactivity.

Epoxidation: The double bond at the C6-C7 position is susceptible to epoxidation. In vitro metabolism studies have shown that a primary transformation pathway involves the epoxidation of this double bond. wikipedia.org This reactivity is mirrored in the closely related compound, geranyl acetate, which can be oxidized with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to yield epoxides at the 6,7-position. nih.govresearchgate.net

Hydrogenation: The diene system can be selectively or fully hydrogenated. Selective hydrogenation of the double bonds in geranyl nitrile is a method used to produce related saturated and mono-unsaturated nitriles, such as citronellyl nitrile (3,7-dimethyloct-6-enenitrile) and tetrahydrogeranyl nitrile (3,7-dimethyloctanenitrile). perfumerflavorist.com This transformation effectively removes the double bonds while preserving the nitrile functionality, leading to analogues with different physical and chemical properties.

Isotope-enriched analogues (e.g., 13C-enriched)

The synthesis of isotope-enriched analogues of this compound is crucial for mechanistic studies, metabolic tracing, and as standards in analytical chemistry. While direct synthesis of ¹³C- or deuterium-labeled this compound is not extensively detailed in the surveyed literature, established synthetic routes allow for their preparation from labeled precursors.

For example, ¹⁴C-labeled geraniol is a known compound, available with the isotope at the C1 or C2 position. nih.gov This labeled geraniol can serve as a starting material for the synthesis of the corresponding labeled nitrile. The synthetic sequence would involve the oxidation of the labeled geraniol to produce labeled citral, followed by the conversion of the aldehyde to the nitrile group via the oxime/dehydration method. wikipedia.orgperfumerflavorist.com This strategy provides a clear pathway to isotopically labeled this compound for advanced research applications.

| Compound Name | Systematic Name (IUPAC) | Other Names/Synonyms |

|---|---|---|

| This compound | This compound | Geranyl nitrile (isomer mixture), Citronitrile nih.gov |

| Geranyl nitrile | (2E)-3,7-Dimethylocta-2,6-dienenitrile | (E)-Geranonitrile |

| Neryl nitrile | (2Z)-3,7-Dimethylocta-2,6-dienenitrile | (Z)-Geranonitrile |

| 3,7-Dimethylocta-3,6-dienenitrile | 3,7-Dimethylocta-3,6-dienenitrile | - |

| Citral | 3,7-Dimethylocta-2,6-dienal | - |

| Geranial | (2E)-3,7-Dimethylocta-2,6-dienal | (E)-Citral |

| Neral | (2Z)-3,7-Dimethylocta-2,6-dienal | (Z)-Citral nist.gov |

| Citral oxime | 3,7-Dimethylocta-2,6-dienal oxime | - |

| 3,7-Dimethylocta-3,6-dienal | 3,7-Dimethylocta-3,6-dienal | - |

| Geranyl acetate | (2E)-3,7-Dimethylocta-2,6-dien-1-yl acetate | - |

| Citronellyl nitrile | 3,7-Dimethyloct-6-enenitrile | - |

| Tetrahydrogeranyl nitrile | 3,7-Dimethyloctanenitrile | - |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol | Lemonol nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like 3,7-dimethylocta-2,6-dienenitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear map of the carbon and hydrogen atom connectivity.

¹H NMR Analysis for Allylic Methyl Groups

The ¹H NMR spectrum of this compound, which exists as a mixture of (E)- and (Z)-isomers (commonly known as geranyl nitrile and neryl nitrile, respectively), reveals distinct signals for the allylic methyl groups. These protons, being in different chemical environments, exhibit characteristic chemical shifts.

For the mixture of isomers, the proton NMR spectrum shows signals for the methyl groups. Specifically, a singlet corresponding to three protons is observed at approximately 1.31 ppm. Additionally, multiplets corresponding to other methyl and methylene (B1212753) protons appear in the spectrum. For instance, a multiplet for three protons is seen around 1.57 ppm and another for three protons at 1.63 ppm. researchgate.net The methylene groups also produce characteristic signals, such as a multiplet for two protons at 1.60 ppm and another at 2.00 ppm. researchgate.net An AB system, indicating diastereotopic protons, is observed at 2.69 ppm for two protons. researchgate.net The olefinic protons resonate further downfield, with a multiplet for one proton at 5.04 ppm and another at 6.98 ppm. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound (Isomer Mixture)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 1.31 | s | 3H | Methyl group |

| 1.57 | m | 3H | Methyl group |

| 1.60 | m | 2H | Methylene group |

| 1.63 | m | 3H | Methyl group |

| 2.00 | m | 2H | Methylene group |

| 2.69 | AB system | 2H | Methylene group |

| 5.04 | m | 1H | Olefinic proton |

| 6.98 | m | 1H | Olefinic proton |

Data sourced from a study on the synthesis of nitriles. researchgate.net

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides a comprehensive view of the carbon skeleton of this compound. The nitrile carbon (C≡N) typically resonates in a characteristic downfield region between 115 and 125 ppm. This deshielding is attributed to the electronegativity of the nitrogen atom. The signal for the nitrile carbon is often of minimal intensity due to the absence of attached protons. The various sp² hybridized carbons of the two C=C double bonds and the sp³ hybridized carbons of the methyl and methylene groups can also be distinctly identified, providing a complete carbon framework of the molecule.

Table 2: General ¹³C NMR Chemical Shift Ranges for Nitriles

| Functional Group | Chemical Shift Range (ppm) |

| C≡N | 115 - 125 |

| H-C -C≡N | 2 - 3 |

General data for nitrile compounds.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound with its isomeric possibilities, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the aliphatic chain in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹JCH). Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the carbons at the branch points of the methyl groups, by correlating them with nearby protons. It is also instrumental in establishing the connectivity across the entire molecule by linking different spin systems identified from COSY.

The application of these techniques provides a comprehensive and unambiguous assignment of every proton and carbon atom in the structure of both the (E)- and (Z)-isomers of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Nitrile Stretching Vibration (C≡N stretch)

A key feature in the IR spectrum of this compound is the sharp and intense absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond (C≡N). This characteristic peak for nitriles typically appears in the region of 2250 cm⁻¹. The exact position can be influenced by the electronic environment of the nitrile group.

Identification of C=C Stretching Modes

The presence of two carbon-carbon double bonds (C=C) in the structure of this compound gives rise to stretching vibrations in the IR spectrum. These absorptions are typically found in the region of 1600-1680 cm⁻¹. The intensity of these bands can vary depending on the substitution pattern and symmetry of the double bonds.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | ~2250 |

| C=C (Alkene) | 1600 - 1680 |

General expected ranges for the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular mass and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is crucial for confirming the structure of this compound and assessing its purity by separating it from any potential impurities before it enters the mass spectrometer. In the mass spectrometer, the compound is ionized, and the resulting fragments create a unique mass spectrum, which serves as a molecular fingerprint, allowing for definitive structural confirmation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental formula of a molecule. nih.gov HRMS instruments can measure mass with an error of less than 5 parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass of the C20H30N2 isomer of this compound has been computationally determined to be 298.240898965 Da. nih.gov

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating the different components of a mixture, which is vital for both the analysis and purification of this compound.

Gas chromatography is a powerful tool for separating the geometric isomers of this compound, namely the (E)-isomer (geranyl nitrile) and the (Z)-isomer (neryl nitrile). sci-hub.seuta.eduindustrialchemicals.gov.au The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. uta.edu By using specific GC columns and temperature programs, it is possible to achieve baseline separation of these isomers, allowing for their accurate quantification. sci-hub.seuta.edu

Table 1: GC-MS Analysis Parameters for Isomer Separation

| Parameter | Value |

|---|---|

| Column Type | Capillary Column |

| Stationary Phase | Dependant on specific analysis |

| Injector Temperature | Typically 250 °C |

| Detector Temperature | Typically 280 °C |

| Carrier Gas | Helium or Hydrogen |

This table represents typical parameters and may vary based on the specific analytical method.

High-Performance Liquid Chromatography (HPLC) is another key analytical technique used for the analysis of this compound.

Reverse-phase HPLC (RP-HPLC) is a widely used mode of HPLC for the analysis of non-polar to moderately polar compounds like this compound. mdpi.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comsielc.com

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition of the mobile phase, the retention time of this compound can be controlled, allowing for its separation from other components in a mixture. sielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

Table 2: Typical RP-HPLC Parameters

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid) |

| Flow Rate | Dependant on column dimensions |

| Detection | UV or Mass Spectrometry |

This table represents typical parameters and may vary based on the specific analytical method. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) for rapid analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering much faster analysis times and improved resolution compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which operate at much higher pressures. sielc.com

For high-throughput environments or when rapid purity checks of this compound are needed, UPLC is the preferred method. bldpharm.combldpharm.com The principles of mobile phase optimization remain the same as in HPLC, often utilizing acetonitrile/water gradients with formic acid. sielc.com However, the shorter column lengths and smaller particle sizes allow for significantly reduced run times without sacrificing separation efficiency. sielc.com A separation that might take 15-30 minutes on a conventional HPLC system can often be completed in under 5 minutes using UPLC. This rapid analysis is invaluable for monitoring reaction progress, screening compound libraries, or performing quality control on an industrial scale.

Table 2: Comparison of Typical HPLC and UPLC Parameters

| Parameter | HPLC | UPLC |

| Particle Size | 3 µm - 5 µm | < 2 µm |

| Column Length | 50 mm - 250 mm | 50 mm - 100 mm |

| Analysis Time | 10 - 30 min | 1 - 5 min |

| System Pressure | 2000 - 6000 psi | 8000 - 15000 psi |

Computational and Theoretical Studies

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure and behavior of molecules over time. These methods provide insights into conformational preferences and interactions with biological systems, which are crucial for understanding the compound's sensory properties.

Conformational analysis of 3,7-dimethylocta-2,6-dienenitrile

The conformational flexibility of acyclic monoterpenoids like this compound is a key determinant of their physical and biological properties. Due to the presence of multiple rotatable single bonds, this molecule can exist in numerous conformations. The study of these different spatial arrangements, known as conformational analysis, helps in identifying the most stable, low-energy structures.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on similar acyclic monoterpenoids such as citronellal (B1669106). Research on citronellal using broadband rotational spectroscopy has revealed a complex conformational space with as many as fifteen different conformers observed in a molecular jet experiment. nih.gov This highlights the significant flexibility inherent in such molecules.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C2-C3-C4-C5 | Rotation around the C3-C4 bond | Influences the relative orientation of the nitrile group and the rest of the carbon chain. |

| C3-C4-C5-C6 | Rotation around the C4-C5 bond | Affects the overall linearity and shape of the molecule. |

| C4-C5-C6-C7 | Rotation around the C5-C6 bond | Determines the position of the second double bond relative to the first. |

This table is illustrative and based on the general principles of conformational analysis for acyclic molecules.

Interaction studies with biological targets (e.g., odorant binding proteins)

The perception of odor is initiated by the interaction of volatile compounds with olfactory receptors, a process often mediated by odorant-binding proteins (OBPs). Molecular docking and dynamics simulations can predict how this compound binds to these proteins.

Studies on the interaction of structurally similar odorants with human odorant-binding protein (hOBP) have shown that binding affinity is influenced by physicochemical properties such as molecular weight, hydrophobicity (logP), and vapor pressure. youtube.com Molecular docking simulations of related terpenoids with OBPs have identified key amino acid residues within the binding pocket that are crucial for stabilizing the ligand-protein complex. These interactions are typically hydrophobic in nature, involving van der Waals forces and pi-stacking interactions.

For this compound, it is anticipated that the hydrophobic carbon chain would fit into the hydrophobic cavity of the OBP, while the polar nitrile group could potentially form specific interactions with polar amino acid residues at the binding site. The E and Z isomers (geranonitrile and neronitrile, respectively) may exhibit different binding affinities and orientations within the OBP binding pocket due to their different shapes, which could contribute to their distinct odor profiles.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic structure analysis

The electronic structure of this compound, including the distribution of electrons and the energies of molecular orbitals, can be elucidated through DFT calculations. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

While specific DFT studies on the electronic structure of this compound are limited, research on components of geranium oil, which includes related terpenoids, has provided insights into their electronic properties. bham.ac.ukresearchgate.net For this compound, the HOMO is expected to be localized primarily on the C=C double bonds, which are the most electron-rich regions. The LUMO is likely to be centered on the C≡N triple bond and the conjugated C=C double bond, which are the most electron-deficient areas.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential around the nitrogen atom of the nitrile group and positive potential around the hydrogen atoms. This information is valuable for predicting sites of electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound from General DFT Principles

| Property | Predicted Characteristics |

| HOMO | Localized on the C=C double bonds |

| LUMO | Localized on the C≡N and conjugated C=C bonds |

| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity |

| Molecular Electrostatic Potential | Negative potential around the nitrile nitrogen, positive potential around hydrogens |

This table is based on general principles of electronic structure theory for similar molecules.

Prediction of spectroscopic parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in organic chemistry. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental data. For complex molecules with multiple isomers, this can be a decisive tool for assigning the correct structure. Experimental NMR data for the related aldehydes, neral (B7780846) and geranial, are available and can serve as a benchmark for theoretical predictions in this class of compounds. researchgate.net The characteristic chemical shift for the carbon atom of a nitrile group is typically observed in the range of 115-125 ppm in ¹³C NMR spectroscopy.

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. The nitrile group (C≡N) has a characteristic strong absorption in the IR spectrum, typically in the range of 2210-2260 cm⁻¹. The exact position of this band is sensitive to the electronic environment, and conjugation to the C=C double bond in this compound would be expected to influence this frequency. DFT calculations can model these effects and provide a theoretical IR spectrum that can be compared with experimental measurements for verification. Studies on other nitriles have shown that DFT can accurately predict these vibrational modes. researchgate.net

Reaction mechanism elucidation and transition state analysis

DFT calculations are instrumental in studying the mechanisms of chemical reactions by mapping out the potential energy surface, locating transition states, and calculating activation energies. For this compound, the conjugated nitrile system is a site of interesting reactivity.

DFT studies on α,β-unsaturated nitriles have provided insights into their behavior in various reactions, such as cycloadditions and nucleophilic additions. researchgate.netrsc.org For instance, in a [3+2] cycloaddition reaction, DFT can be used to predict the regioselectivity and stereoselectivity by comparing the activation energies of different possible reaction pathways. mdpi.com The calculations can reveal whether the reaction proceeds through a concerted or stepwise mechanism by identifying the presence or absence of intermediate structures.

The transition state, a high-energy species on the reaction coordinate, can be located and its geometry and vibrational frequencies calculated. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms a true transition state. This level of detail allows for a deep understanding of the factors that control the outcome of a chemical reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity or a particular chemical property. nih.govnih.govnumberanalytics.com These models are built on the principle that the structure of a chemical inherently determines its physicochemical properties and, consequently, its interactions with biological systems. By establishing a mathematical relationship between structural or property descriptors of a set of compounds and their known activities, QSAR models can be used to predict the activity of new or untested chemicals. nih.govnih.gov This approach is particularly valuable in the early stages of chemical assessment and development, offering a faster and more cost-effective alternative to extensive experimental testing. protoqsar.com

For a compound like this compound, QSAR studies can provide valuable insights into its potential biological effects and chemical behavior. Although specific QSAR studies focusing solely on this nitrile are not extensively documented in publicly available literature, the methodologies are well-established and have been widely applied to similar fragrance ingredients and nitrile-containing compounds. researchgate.netnih.govresearchgate.net

Correlation of molecular descriptors with biological or chemical properties

The foundation of any QSAR model is the correlation of molecular descriptors with a specific biological or chemical endpoint. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. These can range from simple counts of atoms and bonds to more complex quantum chemical calculations.

For this compound, a variety of molecular descriptors could be calculated to build a QSAR model. These can be broadly categorized as:

0D-Descriptors: These are the most basic descriptors and include counts of atoms, molecular weight, and sum of atomic properties.

1D-Descriptors: These are derived from the chemical formula and include constitutional indices that describe the composition and connectivity of the molecule.

2D-Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe the branching and shape of the molecule, as well as fingerprints that represent the presence or absence of specific structural fragments.

3D-Descriptors: These are derived from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and electronic descriptors (e.g., dipole moment, partial charges). acs.org

Once calculated, these descriptors are statistically correlated with a known biological or chemical property of a series of related compounds. For fragrance ingredients like this compound, relevant properties for QSAR modeling could include:

Odor characteristics: Correlating descriptors with perceived odor intensity or character. acs.orgperfumerflavorist.com

Skin sensitization potential: A critical endpoint for cosmetic and fragrance ingredients. tandfonline.comnih.govunivie.ac.at

Biodegradability: Predicting the environmental fate of the compound. researchgate.net

Acute toxicity: Estimating potential adverse health effects. unc.eduvanderbilt.edu

For instance, a hypothetical QSAR study on a series of terpenoid nitriles, including this compound, might aim to predict their skin sensitization potential. The study would involve synthesizing or obtaining a set of these compounds, experimentally determining their sensitization potential using an assay like the Local Lymph Node Assay (LLNA), and then calculating a range of molecular descriptors for each compound. tandfonline.com Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest would then be used to build a model that links the descriptors to the experimental data. nih.gov

A simplified, hypothetical data table illustrating the types of data used in such a QSAR study is presented below.

Table 1: Hypothetical Data for a QSAR Study on Terpenoid Nitriles

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimental Skin Sensitization (EC3%) |

|---|---|---|---|---|

| This compound | 149.24 | 3.1 | 23.79 | Predicted Value |

| Analogue 1 | 135.21 | 2.8 | 23.79 | 15.2 |

| Analogue 2 | 163.27 | 3.5 | 23.79 | 8.5 |

| Analogue 3 | 151.25 | 3.2 | 32.99 | 12.1 |

This table is for illustrative purposes only. The analogue data is hypothetical.

The resulting QSAR model would be an equation that could be used to predict the skin sensitization potential of new, untested terpenoid nitriles based solely on their calculated molecular descriptors.

Predictive modeling for novel analogues

A key application of QSAR is the predictive modeling for novel analogues. nih.govresearchgate.net Once a statistically robust and validated QSAR model is developed, it can be used to screen virtual libraries of compounds to identify those with desired properties or to flag those with potential toxicity. This is particularly useful in the design of new fragrance ingredients, where the goal is to create molecules with specific odor profiles while minimizing potential adverse effects.

For this compound, a validated QSAR model for a particular endpoint, such as odor intensity or skin sensitization, could be used to design novel analogues with improved characteristics. For example, if the QSAR model indicates that a lower lipophilicity (LogP) and a specific spatial arrangement of the nitrile group are associated with a lower skin sensitization potential, chemists could design new analogues of this compound that incorporate these features.

The predictive power of a QSAR model is highly dependent on its applicability domain (AD). The AD defines the chemical space of compounds for which the model is expected to make reliable predictions. nih.gov It is crucial to ensure that any new analogue being evaluated falls within the AD of the model.

The general workflow for predictive modeling of novel analogues using QSAR is as follows:

Development of a robust QSAR model: This involves compiling a dataset of structurally diverse compounds with reliable experimental data for the endpoint of interest, calculating a wide range of molecular descriptors, and using appropriate statistical methods to build and validate the model. nih.govnih.gov

Virtual library generation: A library of virtual analogues of the lead compound (in this case, this compound) is created by systematically modifying its structure.

Descriptor calculation: The same molecular descriptors used to build the QSAR model are calculated for all the virtual analogues.

Prediction of activity/property: The validated QSAR model is used to predict the activity or property of interest for each analogue.

Selection of promising candidates: Analogues with the desired predicted properties are selected for synthesis and experimental testing.

This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources in the discovery and development process.

Below is a hypothetical example of a predictive model for skin sensitization, presented in a simplified format.

Table 2: Hypothetical Predictive Model for Skin Sensitization of Novel Analogues

| Analogue | Modification from this compound | Predicted Skin Sensitization (EC3%) | Within Applicability Domain? |

|---|---|---|---|

| Analogue A | Addition of a hydroxyl group | 25.4 | Yes |

| Analogue B | Isomerization of a double bond | 10.1 | Yes |

| Analogue C | Replacement of nitrile with a carboxyl group | 5.8 | No |

This table is for illustrative purposes only. The data is hypothetical.

Applications in Advanced Materials and Specialized Chemistry

Precursor in Complex Organic Molecule Synthesis

3,7-Dimethylocta-2,6-dienenitrile, also known commercially as Geranyl nitrile or Citralva, serves as a valuable building block in the synthesis of more complex organic molecules due to its functional groups: a nitrile and two carbon-carbon double bonds. While its primary application is in the fragrance industry, it also holds potential as a precursor in specialized chemical manufacturing. The reactivity of the nitrile group and the diene structure allows for a variety of chemical transformations.

Synthesis of carotenoids and apocarotenoids

Carotenoids and their cleavage products, apocarotenoids, are a diverse class of isoprenoid compounds vital in various biological processes and widely used as natural colorants and health supplements. nih.govnih.gov The biosynthesis of these C40 molecules originates from the condensation of smaller isoprene (B109036) units. nih.gov

While C10 terpene structures are fundamental building blocks in the synthesis of carotenoids, direct evidence for the use of this compound as a starting material in the synthesis of carotenoids or apocarotenoids is not extensively documented in the provided research. However, structurally related C10 compounds, such as the dialdehyde (B1249045) all-E-2,7-dimethylocta-2,4,6-triene-1,8-dial, are utilized as key intermediates in the synthesis of labeled carotenoids like zeaxanthin. researchgate.net This highlights the role of C10 skeletons in constructing the larger C40 carotenoid backbone. Apocarotenoids are typically formed through the oxidative cleavage of a parent carotenoid, a process catalyzed by carotenoid cleavage dioxygenase (CCD) enzymes. nih.govnih.govresearchgate.net

Intermediate for other aroma ingredients

This compound is reported to have site-limited use as an intermediate in the manufacture of other chemicals. industrialchemicals.gov.au Its synthesis can be achieved from citral (B94496) through a reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration. researchgate.net This relationship with citral, a key lemon-scented aldehyde, positions the nitrile as a stable derivative that can potentially be converted to other aroma compounds. The nitrile group can undergo various chemical reactions, such as hydrolysis to form carboxylic acids or reduction to form amines, which could serve as precursors for other fragrance materials. youtube.com

Roles in Fragrance and Flavor Research

The primary application of this compound is in the fragrance industry, where its unique olfactory properties and chemical stability are highly valued.

As a component in fragrance compositions

This compound is used as a perfuming agent in a variety of products. thegoodscentscompany.com It is a component in perfume mixtures for items like soaps and cosmetic powders. google.comgoogle.com Its odor is described as a fresh, citrusy, lemon-like scent with metallic and green nuances. thegoodscentscompany.comthegoodscentscompany.com Due to its powerful and diffusive character, it is often recommended for use in dilution. thegoodscentscompany.com

Table 1: Fragrance Profile of this compound

| Property | Description | Source(s) |

| Odor Type | Citrus, Lemon, Nitrile, Aldehydic, Metallic, Green | thegoodscentscompany.comthegoodscentscompany.com |

| Substantivity | 56 hours at 100% | thegoodscentscompany.com |

| Recommended Use | In a 10.00% solution or less | thegoodscentscompany.com |

| Application | Soaps, Powders, Various Perfume Compositions | google.comgoogle.com |

Development of stable citrus-like aroma notes

A significant advantage of this compound in fragrance formulation is its superior stability, particularly in alkaline media like soap. google.comgoogle.com Aldehydic aroma compounds, such as citral, are known for their poor stability; they tend to discolor and degrade over time, leading to a loss of the desired fragrance. google.com In contrast, this compound maintains its odor characteristics and does not cause discoloration, resulting in products with a much longer shelf life. google.comgoogle.com This stability makes it an excellent substitute for less stable aldehydes, ensuring the fragrance's strength and balance are preserved. google.com

Comparison with other aroma compounds (e.g., Citral, Citronellyl Nitrile)

The properties of this compound are often benchmarked against other citrus-scented compounds, particularly Citral and the related Citronellyl Nitrile.

Citral: As a key natural component of lemon oil, Citral provides a benchmark for lemon scents. However, it is an α,β-unsaturated aldehyde, which makes it chemically unstable in many product bases, especially soap. google.com this compound was developed as a stable substitute that possesses the desirable fresh lemon fragrance of citral without its stability issues. google.comgoogle.com While Citral's aroma can be practically lost in accelerated stability tests (e.g., at elevated temperatures), the nitrile's scent remains undiminished. google.com

Citronellyl Nitrile: This is another terpene nitrile used in perfumery, with the chemical name 3,7-Dimethyl-6-octenenitrile. perfumersapprentice.com It has a fresh, lemon, waxy, and slightly green odor. thegoodscentscompany.comperfumersapprentice.comguidechem.com Like Geranyl Nitrile, it is valued for its good chemical stability, especially in alkaline products where aldehydes like citronellal (B1669106) would falter. thegoodscentscompany.comguidechem.com It is considered an excellent substitute for citronellal. thegoodscentscompany.com Comparative metabolism studies in mouse, rat, and human hepatocytes have been conducted on both Geranyl Nitrile and Citronellyl Nitrile. industrialchemicals.gov.au While both are stable nitriles, their odor profiles differ slightly; Citronellyl Nitrile is often described as having more waxy and green notes compared to the more aldehydic and metallic character of Geranyl Nitrile. thegoodscentscompany.comperfumersapprentice.com

Table 2: Comparison of Citrus Aroma Compounds

| Compound | Chemical Name | Odor Profile | Key Advantage | Source(s) |

| This compound | This compound | Fresh, citrus, lemon, metallic, aldehydic | High stability in alkaline media | thegoodscentscompany.comgoogle.com |

| Citral | (2E)-3,7-Dimethylocta-2,6-dienal | Strong, fresh lemon | Natural benchmark for lemon scent | thegoodscentscompany.comgoogle.com |

| Citronellyl Nitrile | 3,7-Dimethyl-6-octenenitrile | Fresh, lemon, waxy, metallic, floral, green | Good stability and tenacity | thegoodscentscompany.comperfumersapprentice.comguidechem.com |

Stability in various product matrices (e.g., detergents)

A key attribute of this compound is its remarkable chemical stability, particularly in challenging product environments such as soaps and detergents. Unlike structurally related aldehydes such as citral, which tend to degrade and discolor in alkaline or acidic conditions, geranyl nitrile maintains its odor and color integrity over a long shelf life. google.com This stability is crucial for its use as a fragrance component in consumer goods.

Research and industry data have demonstrated its suitability in a wide range of product bases. In tests comparing it to citral, soap bars containing geranyl nitrile retained their characteristic floral and waxy aroma when held at elevated temperatures (140°F) for seven days, whereas the citral-containing bars developed a fatty odor and lost their initial fragrance. google.com The nitrile group's resistance to oxidation makes it particularly stable in powders, where large surface areas can accelerate degradation. google.com Its stability has been noted across media with varying pH, including those with acid or alkali reactions. google.comthegoodscentscompany.comperflavory.com

The performance of geranyl nitrile in various consumer product formulations is rated highly, especially in cleaning products.

Interactive Data Table: Performance Rating of Geranyl Nitrile in Product Matrices

| Product Matrix | Performance/Stability Rating | Reference |

| Liquid Detergent | 9 (Very Good Performance) | perfumersworld.com |

| Detergent Powder | 9 (Very Good Performance) | perfumersworld.com |

| Tablet Soap | 9 (Very Good Performance) | perfumersworld.com |

| Liquid Soap | 9 (Very Good Performance) | perfumersworld.com |

| Creams and Lotions | 9 (Very Good Performance) | perfumersworld.com |

| Antiperspirants/Deodorants | 3 (Discoloration Problems) | perfumersworld.com |

| Bleach | Stable | perflavory.com |

Insect Chemical Ecology Research

In the field of insect chemical ecology, scientists study the chemical signals that mediate interactions between organisms. nih.gov Semiochemicals, such as pheromones, play a vital role in insect communication, guiding behaviors like mating and host location. nih.govfrontiersin.org The study of synthetic analogs and mimics of these natural compounds, such as this compound, is a cornerstone of developing novel and environmentally friendly pest management strategies. nih.govchemimpex.com

Study of pheromone mimics and analogs

Chemical mimicry is a phenomenon where one species uses chemicals to deceive another. wikipedia.org This can take many forms, including aggressive mimicry, where a predator lures its prey. youtube.comresearchgate.net For instance, bolas spiders produce volatile compounds that mimic the sex pheromones of female noctuid moths, attracting the males not to a mate, but to a predator. wikipedia.orgyoutube.com Similarly, some orchids have evolved to produce scents identical to the alarm pheromones of aphids to attract hoverflies, which then act as pollinators. nih.gov

Research in this area involves identifying the active chemical compounds in natural pheromones and studying how insects respond to synthetic versions and their structural analogs. Compounds like this compound, a known fragrance agent and agrochemical precursor, are valuable in such research. chemimpex.com By studying how variations in chemical structure affect insect behavior, scientists can develop highly specific attractants or repellents.

Disruption of insect mating behaviors

Pheromone-mediated mating disruption is a powerful, eco-friendly pest control technique that targets a specific pest species without harming beneficial insects. nih.govontario.ca The method involves releasing a large quantity of a synthetic sex pheromone into a crop area. ontario.ca This high concentration of synthetic pheromone confuses the male insects, making it difficult or impossible for them to locate calling females by masking the natural pheromone trail and creating false plumes. ontario.ca This interference with mate-finding leads to reduced mating success and a subsequent decline in the pest population, preventing the development of the damaging larval stage. ontario.cacaliforniaagriculture.org

This strategy has been successfully used to manage pests in agriculture over hundreds of thousands of hectares worldwide. nih.govcaliforniaagriculture.org While mating disruption primarily uses synthetic versions of the exact pheromones, the development of these technologies relies on a deep understanding of insect chemical communication, a field that also investigates analogs and related compounds like this compound for their potential to influence insect behavior. chemimpex.com

Attraction to traps for monitoring

Synthetic pheromones are indispensable tools in Integrated Pest Management (IPM) programs for monitoring insect populations. ontario.ca Traps baited with a synthetic lure that mimics a species' sex pheromone are used to determine the presence and activity patterns of a pest. ontario.ca This information is crucial for making timely and targeted control decisions.

However, the very air-permeation strategy of mating disruption can interfere with the effectiveness of these monitoring traps. californiaagriculture.org Researchers work to overcome this by developing high-dose lures or different chemical blends that can still attract insects even in a pheromone-saturated environment. The study of various volatile compounds, including terpene derivatives like this compound, contributes to the broader knowledge base for developing more effective and specific chemical lures for trapping and monitoring applications.

Interaction with insect odorant binding proteins

The initial step in an insect's perception of odors involves odorant-binding proteins (OBPs). frontiersin.orgmdpi.com OBPs are small, soluble proteins found in the aqueous lymph surrounding the olfactory neurons in an insect's antennae. mdpi.com They function by binding to hydrophobic odorant molecules, such as pheromones and plant volatiles, and transporting them to the odorant receptors (ORs) on the neuron's surface. frontiersin.orgnih.gov This transport is essential for solubilizing the odorant and ensuring the sensitivity of the olfactory system. mdpi.com

The binding process is a key area of research, and scientists use methods like fluorescence competition assays to study the binding affinity of various ligands to specific OBPs. nih.gov In these experiments, a fluorescent probe is displaced from the OBP's binding pocket by a competing ligand, and the change in fluorescence is measured to determine the ligand's binding strength. nih.gov While specific studies detailing the interaction between this compound and insect OBPs are not prominent, its structural characteristics as a volatile terpene derivative make it a relevant candidate for such investigations. Research on related compounds, such as geranyl acetate, has shown they can activate olfactory receptors in mosquitoes. nih.gov Understanding these protein-ligand interactions at a molecular level is crucial for designing new attractants and repellents.

Material Science Research

In material science, there is growing interest in creating bio-based polymers with advanced properties. Research has shown that incorporating polar functional groups, such as the nitrile group (–C≡N), into a polymer's structure can significantly increase its glass transition temperature (Tg). lu.se A higher Tg is desirable for materials requiring greater heat resistance and rigidity. The polarity of the nitrile groups leads to strong dipole-dipole interactions between polymer chains, restricting their motion and thus raising the temperature at which the material transitions from a rigid, glassy state to a more rubbery one. lu.se

A promising route for creating such polymers involves using monomers derived from natural products. Research has demonstrated a synthetic pathway where aldehydes are first converted into their corresponding nitriles and then functionalized with a polymerizable group, such as methacrylate, before undergoing free-radical polymerization. lu.se While this research has focused on lignin-derived aldehydes, the principle is directly applicable to other terpene-based aldehydes like citral. The synthesis of this compound from citral is a well-established industrial process. perfumerflavorist.comaeeisp.comgoogle.com This positions geranyl nitrile as a potential bio-based monomer for the synthesis of novel polymers with high glass transition temperatures and other tailored properties for advanced material applications.

Investigation for new materials with specific aromatic characteristics

The investigation into this compound as a precursor for new materials is primarily rooted in its unique molecular structure. The presence of a nitrile group, two carbon-carbon double bonds, and its characteristic aroma make it a multifunctional platform for chemical synthesis and polymerization.

Theoretical Framework for Polymer Synthesis:

Theoretically, this compound could be polymerized or copolymerized through its double bonds to create a polymer backbone. The pendant nitrile groups along the polymer chain could then serve several purposes:

Enhanced Thermal Stability: Nitrile groups are known to improve the thermal properties of polymers.

Polarity and Adhesion: The polarity of the nitrile group could enhance adhesion to various substrates.

Post-Polymerization Modification: The nitrile group can be chemically modified into other functional groups, allowing for the fine-tuning of the material's properties.

The incorporation of the intact geranonitrile moiety into a polymer structure could lead to materials with inherent and long-lasting aromatic properties. This is a significant departure from the common practice of impregnating a polymer with a fragrance, where the aroma can dissipate over time.

Research Findings and Data:

While comprehensive research dedicated to the synthesis of advanced materials from this compound is limited, the broader field of terpene-based polymers provides a solid foundation for its potential. Terpenes are increasingly being investigated as sustainable monomers for the production of a wide range of polymers.

Currently, detailed experimental data on the polymerization of this compound and the properties of the resulting materials are not widely available in peer-reviewed literature. However, based on the known reactivity of similar compounds, the following table outlines the potential properties of a hypothetical polymer derived from geranonitrile:

| Property | Potential Characteristic | Rationale |

| Aroma Profile | Inherent and controlled citrus scent | The monomer unit itself is the source of the aroma. |

| Release Mechanism | Slow and sustained | The aroma is chemically bound to the polymer backbone. |

| Thermal Stability | Moderate to High | Contribution from the nitrile functional groups. |

| Mechanical Properties | Variable, depending on polymerization method and co-monomers | Could range from flexible elastomers to rigid plastics. |

| Adhesion | Good | Polarity of the nitrile group would promote adhesion. |

It is important to note that the data presented in the table above is theoretical and would require experimental validation.

The primary application of this compound has been in the fragrance industry, where it is valued as a stable substitute for citral in various consumer products. google.com Patents related to fragrance compositions often list geranonitrile as a key ingredient. google.com Its stability in different chemical environments, such as in detergents and cleaning agents, highlights its robustness, a desirable trait for a monomer in materials science.

The development of materials with intrinsic and controlled aromatic release is a significant area of interest for various industries, including consumer goods, automotive, and textiles. The use of a molecule like this compound as a fundamental building block for such materials represents a novel and promising research direction. Future research in this area would need to focus on overcoming the challenges of polymerizing this specific monomer and characterizing the resulting materials to fully unlock its potential in advanced applications.

Environmental Aspects and Biotransformation Studies of 3,7 Dimethylocta 2,6 Dienenitrile